molecular formula C23H17ClFN3O3 B2422217 2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 932530-95-5

2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No. B2422217
CAS RN: 932530-95-5
M. Wt: 437.86
InChI Key: FHJHHPQGMAEYMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H17ClFN3O3 and its molecular weight is 437.86. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Properties

Research on similar compounds, such as amide-containing isoquinoline derivatives, has focused on their structural aspects and properties. For instance, studies have examined the formation of gels and crystalline salts when these compounds are treated with different acids. The structural formation is influenced by the nature of the anions in the acids used. These studies also delve into the fluorescence properties of these compounds when they form host–guest complexes, highlighting their potential applications in material science and molecular engineering (Karmakar, Sarma, & Baruah, 2007).

Biological Activity

Compounds with a quinazoline backbone, similar to the one , have been synthesized and evaluated for various biological activities. For example, derivatives of quinazolinyl acetamides have been studied for their analgesic and anti-inflammatory activities, demonstrating potential therapeutic benefits. Some of these compounds have shown to be more potent than standard drugs in preclinical models, indicating their promise as novel treatments for pain and inflammation (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).

Antimicrobial and Anticancer Potential

Another area of interest is the antimicrobial and anticancer potential of quinazoline derivatives. Synthesis and evaluation of these compounds have shown effective inhibition against various cancer cell lines and bacterial strains. The structural modification of these molecules, such as the introduction of fluorine or methoxy groups, plays a significant role in enhancing their bioactivity. These findings suggest that quinazoline derivatives, by virtue of their structural diversity and biological efficacy, hold promise in the development of new antimicrobial and anticancer agents (Cai et al., 2019).

properties

IUPAC Name

2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFN3O3/c1-31-20-9-5-4-8-18(20)26-21(29)13-28-19-11-10-14(24)12-16(19)22(27-23(28)30)15-6-2-3-7-17(15)25/h2-12H,13H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJHHPQGMAEYMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide

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